7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that combines a chromeno and pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the following steps:
Formation of the chromeno moiety: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde.
Bromination: The chromeno intermediate is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the pyrimidine ring: This involves the reaction of the brominated chromeno intermediate with guanidine or a similar reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and molecular interactions.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Signal Transduction Pathways: The compound can influence various cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-4-chlorothieno[3,2-d]pyrimidine
- 7-bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine
- 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]-4-oxo-3H-pyrrolo
Uniqueness
7-Bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is unique due to its specific combination of a chromeno and pyrimidine moiety, which imparts distinct biological activities and chemical reactivity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-bromo-2-(2,3-dimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-23-15-5-3-4-12(16(15)24-2)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8H,9H2,1-2H3,(H,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXKOFDUBHUVLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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